The Discovery and Synthesis of A-484954: A Selective eEF2K Inhibitor
The Discovery and Synthesis of A-484954: A Selective eEF2K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-484954 is a potent and selective, ATP-competitive inhibitor of eukaryotic elongation factor 2 kinase (eEF2K), a crucial regulator of protein synthesis.[1][2] Discovered through high-throughput screening of a chemical library, this small molecule, with the systematic name 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, has become a valuable tool for investigating the physiological and pathological roles of eEF2K.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of A-484954, including detailed experimental protocols and a summary of its key quantitative data.
Discovery
A-484954 was identified as a highly selective inhibitor of eEF2K from a chemical library via a high-throughput screening (HTS) campaign.[4] This effort was prompted by the need for more specific inhibitors of eEF2K, as earlier compounds like NH125 showed some contradictory effects on eEF2 phosphorylation.[1][5] The screening process identified A-484954 as a promising hit with sub-micromolar inhibitory activity against eEF2K and minimal off-target effects on a wide range of other serine/threonine and tyrosine kinases.[6]
Synthesis of A-484954
The synthesis of A-484954, a pyrido[2,3-d]pyrimidine-2,4-dione derivative, has been reported through a multi-step process. Two primary synthetic routes are described below, starting from 6-amino-1,3-disubstituted uracils.
Experimental Protocol: Synthesis of A-484954
Method 1:
A synthetic route to A-484954 (referred to as compound 6 ) starts from 6-amino-1-ethyluracil.
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Step 1: Synthesis of 6-Amino-1-cyclopropyl-3-ethyl-uracil. 6-Amino-1-ethyluracil is reacted with the appropriate reagents to introduce a cyclopropyl group at the N1 position.
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Step 2: Vilsmeier Reagent Formation. A Vilsmeier reagent is prepared using dimethylformamide and oxalyl chloride.
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Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine core. The resulting intermediate from Step 1 is treated with the Vilsmeier reagent, followed by reaction with cyanoacetamide in the presence of a base like triethylamine in ethanol to yield A-484954 (6 ). This two-step process yields the final compound in approximately 78% yield.[3]
Method 2:
An alternative synthesis involves a different cyclization strategy.
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Starting Material: 6-amino-1,3-disubstituted uracils.
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Reaction Steps: A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, including A-484954, were synthesized from these starting materials. The specific reagents and conditions for each step to yield A-484954 would follow a similar logic of forming the fused pyridine ring.[3][7]
Biological Activity and Mechanism of Action
A-484954 is a highly selective inhibitor of eEF2K with a reported IC50 of approximately 280 nM in enzymatic assays.[6] It acts in an ATP-competitive manner, with its IC50 value increasing with higher concentrations of ATP, while being unaffected by the concentration of calmodulin.[6] A-484954 effectively reduces the phosphorylation of eEF2 in cellular assays without altering the total protein level of eEF2.[1]
Quantitative Data for A-484954
| Parameter | Value | Assay Conditions | Reference |
| IC50 (eEF2K) | 280 nM | Enzymatic Assay | [6] |
| IC50 (eEF2K) | 420 nM | Enzymatic Assay | [3][7] |
| Inhibition of eEF2 Phosphorylation | Effective at concentrations as low as 10 µM in cell-based assays | Western Blot in H1299 cells | [2] |
| Effect on Cancer Cell Growth | Minimal | Cell viability assays | [5] |
Key Signaling Pathways Influenced by A-484954
A-484954, through its inhibition of eEF2K, has been shown to modulate several signaling pathways, leading to a range of cellular and physiological effects.
Vasorelaxation and Blood Pressure Regulation
A-484954 induces vasorelaxation and can lower blood pressure.[4][8] This is thought to occur through a dual mechanism:
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Direct opening of inwardly rectifying potassium (Kir) channels in vascular smooth muscle cells.
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Activation of the β2-adrenergic receptor pathway , leading to increased cAMP and PKA activity, which further potentiates Kir channel activation.[4]
Caption: A-484954 induced vasorelaxation pathway.
Diuretic Effect via the NO/Nrf2/AT2R Pathway
In spontaneously hypertensive rats, A-484954 has been shown to have a diuretic effect. This is mediated by the activation of the Nitric Oxide (NO)/Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Angiotensin II type 2 receptor (AT2R) pathway.
Caption: A-484954 induced diuretic effect pathway.
Experimental Protocols
eEF2K Enzymatic Assay (Luminescence-based HTS)
This protocol is adapted from a high-throughput screening assay for eEF2K inhibitors.
Materials:
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Purified human eEF2K enzyme
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MH-1 peptide (surrogate substrate)
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ATP
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Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.15 µM BSA, 100 µM EGTA)
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A-484954 (or test compounds)
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Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
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384-well assay plates
Procedure:
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Compound Preparation: Prepare serial dilutions of A-484954 in kinase buffer.
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Assay Plate Preparation: Dispense 2 µL of the compound dilutions into the wells of a 384-well plate.
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Enzyme and Substrate Preparation: Prepare an assay mixture containing eEF2K (e.g., 6 ng/µL) and MH-1 peptide (e.g., 100 µmol/L) in kinase buffer.
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Reaction Initiation: Add 4 µL of the assay mixture to each well. Then, add 4 µL of ATP solution to initiate the kinase reaction. The final reaction volume is 10 µL.
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Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
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Signal Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
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Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value for A-484954.
Western Blot for eEF2 Phosphorylation
This protocol is used to assess the effect of A-484954 on eEF2 phosphorylation in a cellular context.
Materials:
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Cell line of interest (e.g., H1299)
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Cell culture medium and supplements
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A-484954
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-eEF2 (Thr56) and anti-total eEF2
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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SDS-PAGE gels and Western blotting apparatus
Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of A-484954 for the desired time (e.g., 6 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with the primary antibodies against phospho-eEF2 and total eEF2. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities to determine the ratio of phosphorylated eEF2 to total eEF2 for each treatment condition.
Caption: Western Blot experimental workflow.
Conclusion
A-484954 is a pivotal pharmacological tool for studying the multifaceted roles of eEF2K in health and disease. Its discovery through high-throughput screening and subsequent chemical synthesis have provided researchers with a selective and potent inhibitor. The detailed understanding of its synthesis, biological activity, and effects on key signaling pathways, as outlined in this guide, will facilitate further research into the therapeutic potential of targeting eEF2K in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
References
- 1. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eukaryotic elongation factor 2 kinase inhibitor, A484954 inhibits noradrenaline-induced acute increase of blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
